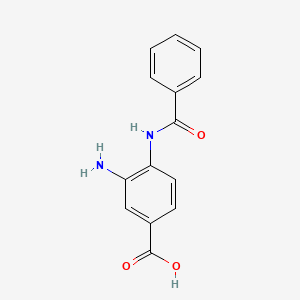![molecular formula C15H23NO B6132229 2-[propyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]ethanol](/img/structure/B6132229.png)
2-[propyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Propyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]ethanol, commonly known as PTN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTN belongs to the class of compounds known as β-adrenergic receptor agonists, which are known to have various physiological effects on the body.
科学研究应用
PTN has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for various neurological disorders such as Alzheimer's disease and Parkinson's disease. PTN has also been studied for its potential to improve cardiac function and treat heart failure. Additionally, PTN has been shown to have anti-cancer properties, making it a potential treatment for various types of cancer.
作用机制
PTN exerts its effects on the body by binding to and activating β-adrenergic receptors. These receptors are found throughout the body and are involved in various physiological processes such as heart rate, blood pressure, and glucose metabolism. By activating these receptors, PTN can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
PTN has been shown to have various biochemical and physiological effects on the body. It has been shown to decrease inflammation by reducing the production of pro-inflammatory cytokines. PTN has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, PTN has been shown to improve cardiac function by increasing contractility and reducing fibrosis.
实验室实验的优点和局限性
PTN has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it a viable compound for scientific research. Additionally, PTN has been shown to have low toxicity, making it a safe compound for use in animal studies. However, one limitation of PTN is that it has a short half-life, which may limit its effectiveness in certain applications.
未来方向
There are several future directions for the study of PTN. One potential direction is to further investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, PTN could be studied for its potential to improve cardiac function and treat heart failure. Another potential direction is to investigate the anti-cancer properties of PTN and its potential as a cancer treatment. Finally, further optimization of the synthesis method of PTN could lead to increased yield and purity, making it a more viable compound for scientific research.
合成方法
PTN can be synthesized through a multi-step process, starting with the reaction of 2-naphthaldehyde with ethyl acetoacetate to form 2-ethoxynaphthalene-1,4-dione. This intermediate is then reacted with propylamine to form the final product, PTN. The synthesis of PTN has been optimized to increase yield and purity, making it a viable compound for scientific research.
属性
IUPAC Name |
2-[propyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-2-9-16(10-11-17)15-8-7-13-5-3-4-6-14(13)12-15/h3-6,15,17H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYWCKKNULPAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)C1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-butyl-1H-imidazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6132159.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6132175.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]-1,4-dihydro-2,3-quinoxalinedione hydrochloride](/img/structure/B6132179.png)
![N-(1-{1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6132184.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6132186.png)
![5-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-3-methylisoxazole](/img/structure/B6132189.png)
![2-[1-(4-methylbenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6132194.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B6132197.png)
![3-chloro-N-cyclopentyl-4-({1-[1-methyl-2-(2-pyridinyl)ethyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6132207.png)
![N-allyl-N-[2-(5-methyl-2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B6132210.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6132213.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-2-piperidinyl)methyl]methanamine](/img/structure/B6132215.png)
![{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}(4-nitrobenzyl)amine hydrochloride](/img/structure/B6132216.png)